
2-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method that involves the use of various reagents and conditions. The mechanism of action, biochemical and physiological effects, and advantages and limitations of this compound have been studied extensively in lab experiments.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Thermal Properties
Research has shown that certain 1,3,4-oxadiazole compounds, including derivatives similar to 2-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,3,4-oxadiazole, have significant antibacterial properties. For instance, a study found that 2-(4-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole exhibited potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis. Moreover, the thermal stability and melting points of these compounds were evaluated, providing insight into their potential applications in different temperature conditions (Arora, Aneja, Kumar, Sharma, & Prakash, 2012).
Antimicrobial and Hemolytic Activity
Another study synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole compounds and evaluated their antimicrobial and hemolytic activities. These compounds, including variations of 2-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,3,4-oxadiazole, displayed varying degrees of activity against selected microbial species, which could be beneficial in developing new antimicrobial agents (Gul et al., 2017).
Potential Anticancer Agents
Derivatives of 1,3,4-oxadiazole, similar to the compound , have been identified as potential anticancer agents. For instance, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole showed activity against breast and colorectal cancer cell lines, demonstrating the potential of 1,3,4-oxadiazole derivatives in cancer therapy (Zhang et al., 2005).
Optoelectronic Applications
1,3,4-oxadiazole derivatives, including those with thiophene substitution, have been investigated for their optoelectronic properties. Such compounds have shown potential in applications like photonic sensors and optoelectronic devices. Their photophysical properties, such as excited state dipole moments, indicate their suitability for these applications (Naik, Maridevarmath, Khazi, & Malimath, 2019).
Photovoltaic Application
The introduction of electron-deficient heterocycles like 1,3,4-oxadiazole into compounds can significantly affect their electronic properties, making them suitable for photovoltaic applications. Such compounds have been used to construct polymers with deep lying HOMO energy levels and low-bandgaps, beneficial for solar cell applications (Zhu et al., 2015).
Eigenschaften
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-13-6-8-15(9-7-13)26(22,23)21-10-2-4-14(12-21)17-19-20-18(24-17)16-5-3-11-25-16/h3,5-9,11,14H,2,4,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECGWRHBPKKGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

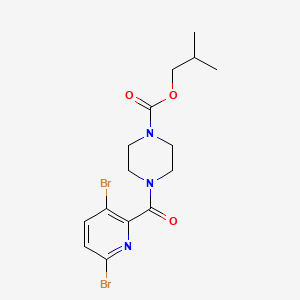
![Methyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2693921.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2693922.png)
![N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2693929.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2693930.png)
![3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2693931.png)
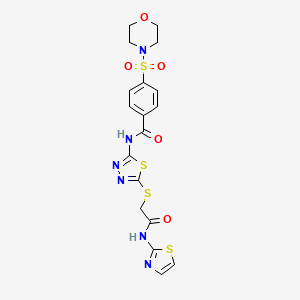
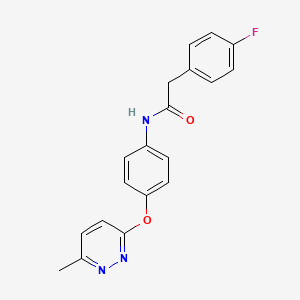
![tert-butyl 1-(4-chlorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2693936.png)
![N-(2-methoxyphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2693937.png)

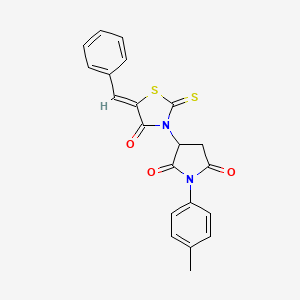
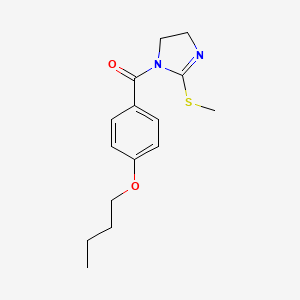
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2693942.png)